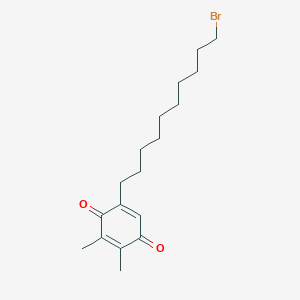
5-(10-ブロモデシル)-2,3-ジメチルシクロヘキサ-2,5-ジエン-1,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core
科学的研究の応用
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
作用機序
Target of Action
The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .
Mode of Action
The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .
Biochemical Pathways
The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .
Pharmacokinetics
Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .
Result of Action
The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .
化学反応の分析
Types of Reactions
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium phthalimide and acetonitrile.
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents such as potassium permanganate or sodium borohydride.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
類似化合物との比較
Similar Compounds
- 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone
- (10-Bromodecyl)benzene
- 4-[(10-Bromodecyl)oxy]benzaldehyde
Uniqueness
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
生物活性
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with notable biological activity primarily due to its interaction with mitochondrial components. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- CAS Number : 128209-65-4
- Molecular Weight : 355.3 g/mol
The compound features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core, which contributes to its unique reactivity and biological effects.
Target Interaction
The primary target of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is the cytochrome bc1 complex within the mitochondrial electron transport chain. This interaction inhibits the function of the complex, leading to disruption in ATP production and increased oxidative stress within cells.
Biochemical Pathways
The inhibition of the cytochrome bc1 complex affects several biochemical pathways:
- Mitochondrial Dysfunction : The compound blocks electron transport, resulting in decreased ATP synthesis and increased generation of reactive oxygen species (ROS).
- Cellular Apoptosis : The accumulation of ROS can trigger apoptotic pathways, leading to cell death in certain cancer cell lines.
Pharmacokinetics
The structural modifications of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione enhance its bioavailability. The presence of the bromodecyl group increases lipophilicity, facilitating better membrane penetration and distribution within tissues .
Anticancer Activity
Research has indicated that 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing oxidative stress .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes due to its reactive nature .
Case Studies and Research Findings
特性
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














